

literature review of 2,3-Dihydro-1H-indene-1-carboxylic acid research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydro-1H-indene-1-carboxylic acid

Cat. No.: B081199

[Get Quote](#)

An In-Depth Technical Guide to the Research of **2,3-Dihydro-1H-indene-1-carboxylic Acid**

Introduction

2,3-Dihydro-1H-indene-1-carboxylic acid, commonly known as indan-1-carboxylic acid, is a bicyclic organic compound featuring a benzene ring fused to a cyclopentane ring, with a carboxylic acid group attached at the 1-position.^[1] This rigid scaffold has emerged as a significant "privileged structure" in medicinal chemistry and drug discovery. The indan ring system is a core component in numerous pharmacologically active agents, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like Sulindac and Clidanac.^[2] The unique conformational constraints of the indane structure provide a fixed orientation for appended functional groups, which is crucial for specific interactions with biological targets. Research into its derivatives has revealed a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antineoplastic properties.^{[2][3][4]} This guide provides a comprehensive review of the synthesis, chemical properties, and pharmacological applications of **2,3-dihydro-1H-indene-1-carboxylic acid** and its derivatives, aimed at researchers and professionals in drug development.

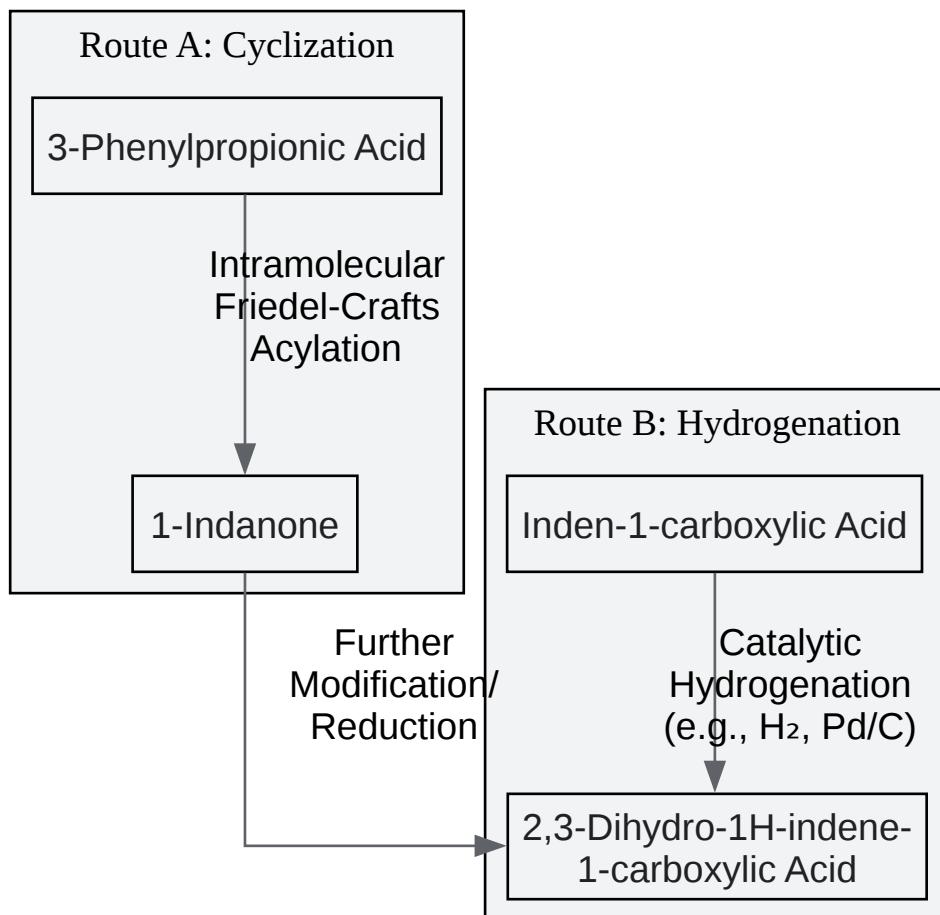
Physicochemical and Spectroscopic Properties

The fundamental properties of **2,3-dihydro-1H-indene-1-carboxylic acid** are essential for its identification and characterization. The molecule is a chiral compound, existing as (R)- and (S)-

enantiomers, with the racemic mixture being the most common form unless a stereospecific synthesis is employed.[5][6]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][5]
Molecular Weight	162.19 g/mol	[1][5]
IUPAC Name	2,3-dihydro-1H-indene-1-carboxylic acid	[1]
CAS Number	14381-42-1	[1]
Physical Form	Solid	

Spectroscopic Data: Spectroscopic analysis is critical for confirming the structure of the synthesized compound.


- ¹H NMR: The proton NMR spectrum typically shows distinct signals for the aromatic protons, the benzylic proton at the C1 position, and the aliphatic protons of the five-membered ring.[1][7]
- ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carboxylic acid carbon (around 168 ppm), aromatic carbons, and the sp³ hybridized carbons of the cyclopentane ring.[1]
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the carboxylic acid group is observed around 1722 cm⁻¹.
- Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at m/z 162.[1]

Synthesis of 2,3-Dihydro-1H-indene-1-carboxylic Acid

The synthesis of the indane core is a well-established area of organic chemistry, with several strategies available. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

A primary route to indanones, which are precursors to indan-1-carboxylic acid, involves the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid derivatives.^[8] Another common approach is the catalytic hydrogenation of the corresponding indene, such as inden-1-carboxylic acid, which effectively reduces the double bond of the five-membered ring.^{[9][10]}

[Click to download full resolution via product page](#)

Caption: Common synthetic pathways to the indan-1-carboxylic acid scaffold.

Enantioselective Synthesis

Given that biological activity is often stereospecific, the enantioselective synthesis of indane derivatives is of paramount importance. Chiral catalysts, such as those based on rhodium or nickel, can be employed to achieve high enantioselectivity.^[11] For instance, nickel-catalyzed

cascade reactions have been developed for the stereoselective conversion of alkynes to α -chiral carboxylic acids.^[11] Asymmetric Brønsted acid catalysis has also been successfully used to synthesize chiral 1-aminoindene derivatives, which can be further converted to the corresponding carboxylic acids.^[12]

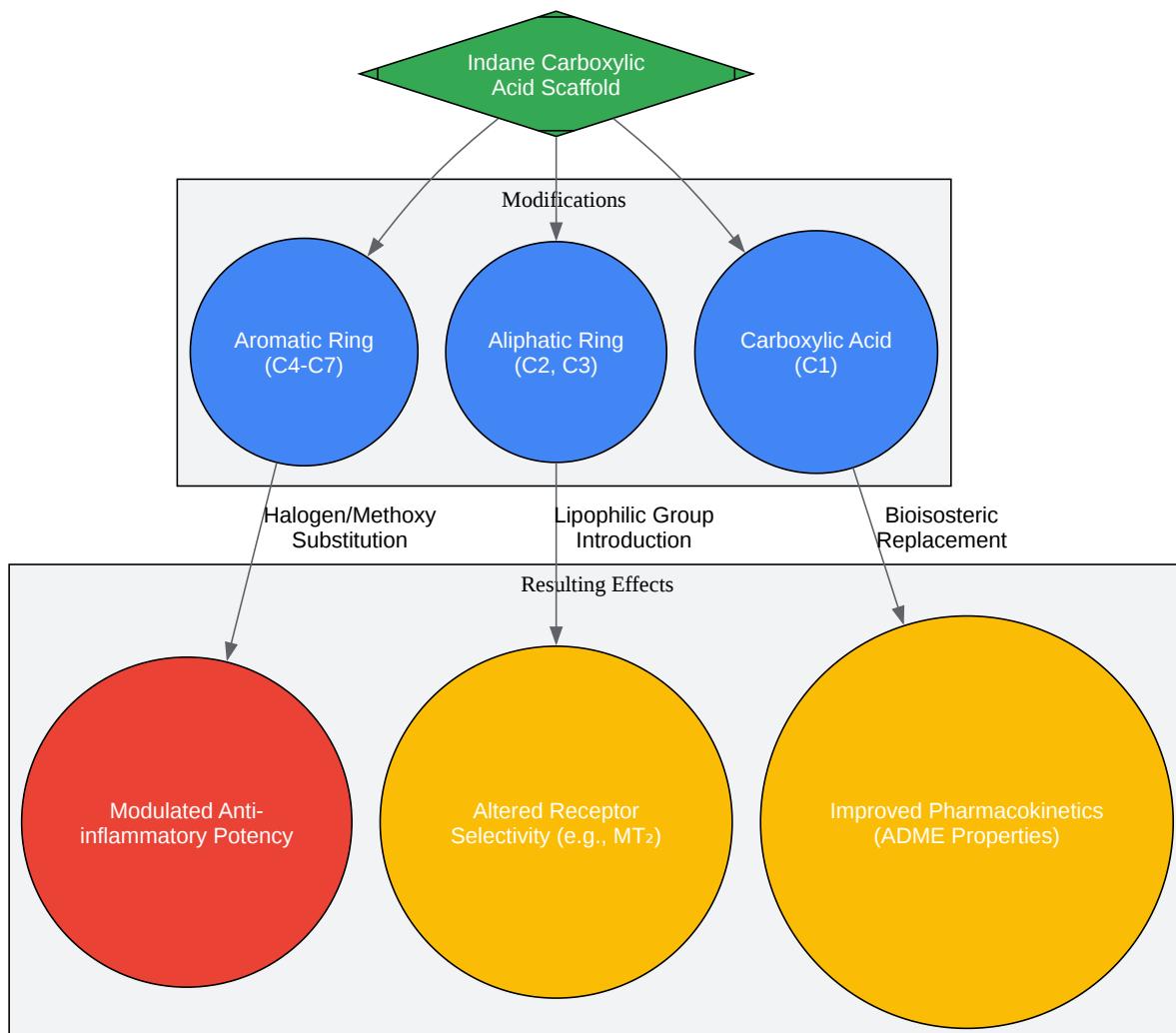
Experimental Protocol: Hydrolysis of an Indane Ester

This protocol describes a general method for obtaining the carboxylic acid from its corresponding ester, a common final step in many synthetic sequences.^[13]

- **Dissolution:** Dissolve the indane-1-carboxylate ester (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
- **Saponification:** Add an excess of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 3-5 equivalents).
- **Reaction:** Stir the mixture at room temperature or under reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
- **Extraction (1):** Wash the aqueous phase with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
- **Acidification:** Cool the aqueous phase in an ice bath and carefully acidify to pH 1-2 using a strong acid (e.g., concentrated HCl or H₂SO₄). A precipitate of the carboxylic acid should form.
- **Extraction (2):** Extract the acidified aqueous phase with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
- **Drying and Concentration:** Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent in vacuo to yield the crude **2,3-dihydro-1H-indene-1-carboxylic acid**.
- **Purification:** If necessary, purify the product by recrystallization or column chromatography.

Biological Activities and Pharmacological Significance

The indane carboxylic acid scaffold is a cornerstone in the development of therapeutic agents, primarily due to its success in the field of anti-inflammatory drugs.[\[2\]](#)


Anti-inflammatory and Analgesic Activity

Numerous studies have synthesized and evaluated indan acid derivatives for their potential as analgesic and anti-inflammatory agents.[\[2\]](#) For example, 6-chloro-5-cyclohexyl-1-indancarboxylic acid (Clidanac) was identified as having a high level of analgesic, anti-inflammatory, and antipyretic activities.[\[2\]](#) The mechanism of action for many of these NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Structure-Activity Relationships (SAR)

The pharmacological activity of indan carboxylic acid derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

- **Substitution on the Aromatic Ring:** The introduction of halogen or methoxy groups has been explored to enhance potency.[\[2\]](#) For instance, methoxy-substituted derivatives have shown significant pharmacological activities and binding affinity at melatonin receptors.[\[2\]](#)
- **Substitution on the Aliphatic Ring:** The introduction of lipophilic groups at the 2- or 3-position has been shown to afford highly selective melatonergic ligands.[\[14\]](#)
- **Modification of the Carboxylic Acid:** The carboxylic acid group is often crucial for activity, acting as a key pharmacophore that interacts with target proteins.[\[15\]](#) However, this moiety can also lead to poor pharmacokinetic properties.[\[16\]](#)[\[17\]](#) To overcome this, medicinal chemists often explore bioisosteres—functional groups with similar physicochemical properties—to replace the carboxylic acid while retaining or improving biological activity.[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship (SAR) map for the indane scaffold.

Other Biological Activities

Beyond inflammation, derivatives of the indane scaffold have demonstrated a broad range of biological effects:

- **Antimicrobial and Fungicidal:** Certain indene amino acid derivatives have been synthesized and evaluated as succinate dehydrogenase inhibitors (SDHIs), showing potent fungicidal activity.[4]
- **Enzyme Inhibition:** Spiro oxazolidinediones derived from (1S)-3-oxo-**2,3-dihydro-1H-indene-1-carboxylic acid** show selective inhibitory activity against enzymes like phosphodiesterase 4 (PDE4).[3]
- **Melatonin Receptor Ligands:** Chiral 2,3-dihydro-1H-indene derivatives have been designed as novel MT₂-selective agonists for the melatonin receptor.[14]

Applications in Drug Development and Materials Science

The versatility of **2,3-dihydro-1H-indene-1-carboxylic acid** makes it a valuable building block in both pharmaceutical and materials science research.

Drug Discovery Intermediate

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[3] Its rigid structure allows for the predictable placement of functional groups in three-dimensional space, facilitating rational drug design. The chiral nature of the molecule is particularly valuable, as the (1S) and (1R) enantiomers can exhibit different biological activities and reactivities, making them key building blocks for enantioselective synthesis.[3]

Materials Science

In the field of materials science, **2,3-dihydro-1H-indene-1-carboxylic acid** and its derivatives are used as building blocks for the synthesis of polymers and other fine chemicals.[3] The rigid indane core can be incorporated into polymer backbones to impart specific thermal and mechanical properties.

Conclusion and Future Outlook

2,3-Dihydro-1H-indene-1-carboxylic acid is a molecule of significant scientific interest, underpinned by its prevalence in biologically active compounds. Its rigid, chiral scaffold provides an excellent platform for the design of new therapeutic agents. While its role in anti-inflammatory drugs is well-established, ongoing research continues to uncover new pharmacological applications, from enzyme inhibitors to receptor-selective ligands. Future research will likely focus on developing more efficient and highly stereoselective synthetic methods to access novel derivatives. Furthermore, the exploration of this scaffold in new therapeutic areas, guided by computational modeling and high-throughput screening, promises to yield the next generation of indane-based drugs with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 68000-22-6|(S)-2,3-Dihydro-1H-indene-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 2,3-dihydro-1H-indene-4-carboxylic acid(4044-54-6) 1H NMR [m.chemicalbook.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Enantioselective Synthesis of Chiral Carboxylic Acids from Alkynes and Formic Acid by Nickel-Catalyzed Cascade Reactions: Facile Synthesis of Profens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [literature review of 2,3-Dihydro-1H-indene-1-carboxylic acid research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081199#literature-review-of-2-3-dihydro-1h-indene-1-carboxylic-acid-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

